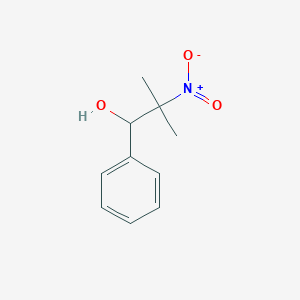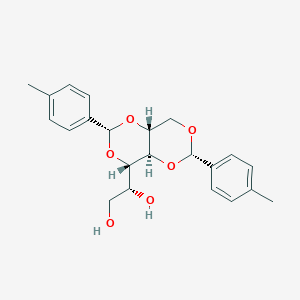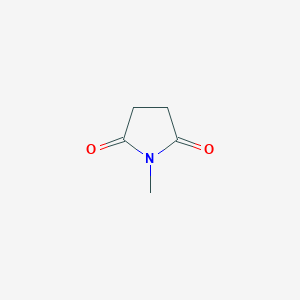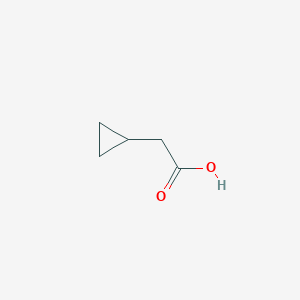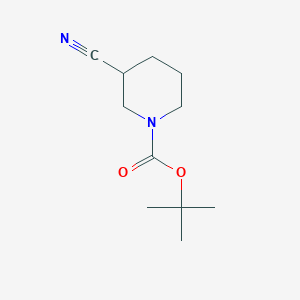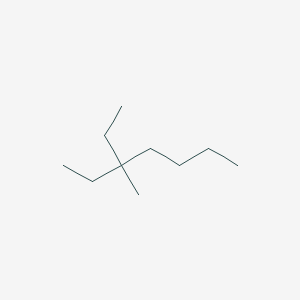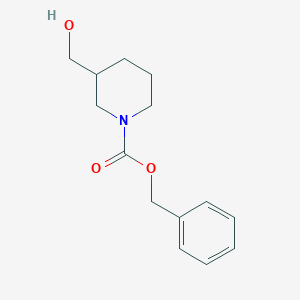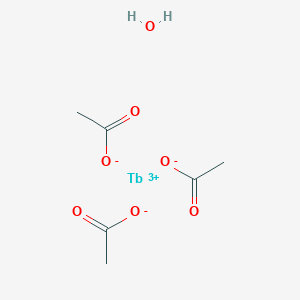
4-(溴甲基)间苯二甲酸二甲酯
概述
描述
Dimethyl 4-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
科学研究应用
Dimethyl 4-(bromomethyl)isophthalate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of functionalized polymers through polymerization reactions.
Material Science: Utilized in the development of advanced materials with specific properties, such as flame retardants and plasticizers.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.
作用机制
Biochemical Pathways
It’s worth noting that similar compounds, such as phthalates, have been shown to disrupt various biochemical pathways .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 . These properties could impact the bioavailability of the compound.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-(bromomethyl)isophthalate can be synthesized through a multi-step process starting from isophthalic acid. The general synthetic route involves:
Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.
Bromomethylation: The dimethyl isophthalate is then subjected to bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide. This step introduces the bromomethyl group at the para position relative to one of the ester groups.
Industrial Production Methods
In an industrial setting, the production of dimethyl 4-(bromomethyl)isophthalate follows similar steps but on a larger scale. The reactions are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Dimethyl 4-(bromomethyl)isophthalate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester groups.
Major Products Formed
Nucleophilic Substitution: Produces substituted isophthalate derivatives.
Oxidation: Yields 4-carboxyisophthalate derivatives.
Reduction: Results in the formation of dimethyl 4-(hydroxymethyl)isophthalate.
相似化合物的比较
Dimethyl 4-(bromomethyl)isophthalate can be compared with other similar compounds, such as:
Dimethyl isophthalate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Dimethyl 4-(chloromethyl)isophthalate: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the types of reactions it undergoes.
Dimethyl 4-(hydroxymethyl)isophthalate: Contains a hydroxymethyl group instead of a bromomethyl group, making it more suitable for further oxidation or esterification reactions.
The uniqueness of dimethyl 4-(bromomethyl)isophthalate lies in its bromomethyl group, which provides a versatile handle for various synthetic transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRZBUXUDASAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565437 | |
| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16281-94-0 | |
| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
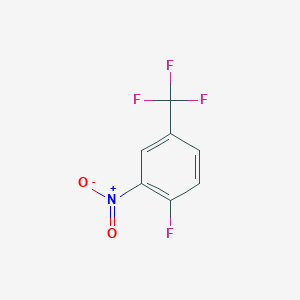

![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)
